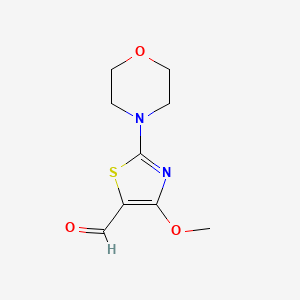

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

Descripción

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry traces back to the pioneering work of Arthur Rudolf Hantzsch and Weber in 1887, when they first described the thiazole ring system. This discovery marked a significant milestone in heterocyclic chemistry, as thiazole became recognized as a unique five-membered ring structure containing both sulfur and nitrogen atoms. The structural confirmation was later achieved by Prop in 1889, establishing the fundamental understanding of thiazole's aromatic character and electronic properties.

The early development of thiazole chemistry was marked by considerable scientific debate and controversy. Hantzsch and Weber's initial work involved the reaction of α-aminonitriles with carbon disulfide, leading to the formation of 5-aminothiazoles. Their research demonstrated that the thiazole ring consists of sulfur and nitrogen atoms arranged in such a manner that the lone pair of electrons in the sulfur atom is delocalized, meeting the Huckel rule condition for a minimum of six pi electrons. This electronic arrangement confers significant aromaticity to the thiazole system, which is evidenced by the characteristic chemical shifts observed in proton nuclear magnetic resonance spectroscopy.

The establishment of synthetic methodologies for thiazole derivatives became a central focus of nineteenth-century organic chemistry. The classical Hantzsch thiazole synthesis emerged as the primary method for constructing thiazole rings, involving the reaction of α-haloketones or α-halogenaldehydes with thioamides or thiourea. This method proved remarkably versatile and continues to be widely employed in modern synthetic chemistry. The Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, provided an alternative approach for the formation of 5-aminothiazoles through the reaction of α-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates.

Significance of Morpholine-Substituted Thiazoles

Morpholine-substituted thiazoles have emerged as a particularly important class of heterocyclic compounds due to their unique combination of chemical properties and biological activities. The morpholine moiety, characterized by its six-membered ring containing both nitrogen and oxygen atoms, imparts distinctive physicochemical properties to thiazole derivatives, including enhanced solubility, improved bioavailability, and favorable pharmacokinetic profiles.

The strategic importance of morpholine-thiazole scaffolds lies in their ability to function as dual-targeting inhibitors for various biological processes. Research has demonstrated that these compounds can effectively inhibit carbonic anhydrase enzymes, with particular selectivity for the carbonic anhydrase-II isoform. The morpholine-based thiazoles exhibit superior binding affinity and selectivity compared to traditional inhibitors, making them valuable candidates for pharmaceutical development. Studies have shown that these compounds can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics while maintaining their inhibitory efficacy.

Recent investigations have revealed that morpholine-thiazole derivatives possess significant antimicrobial properties, demonstrating broad-spectrum activity against both bacterial and fungal pathogens. The incorporation of morpholine into thiazole frameworks enhances the compounds' ability to penetrate cellular membranes and interact with target biological systems. Furthermore, these hybrid structures have shown promise as anticancer agents, with some derivatives exhibiting potent activity against metastatic cancer cell migration and invasion.

Overview of Carbaldehyde Functionalities in Heterocyclic Chemistry

Carbaldehyde functionalities play a crucial role in heterocyclic chemistry, serving as versatile reactive centers that enable diverse chemical transformations and biological interactions. The aldehyde group's electrophilic nature makes it an ideal site for nucleophilic attack, facilitating the formation of various chemical bonds and enabling the construction of complex molecular architectures. In the context of thiazole chemistry, carbaldehyde groups positioned at the 5-position of the thiazole ring exhibit enhanced reactivity due to the electron-withdrawing effects of the heterocyclic system.

The synthetic utility of thiazole-5-carbaldehydes has been extensively demonstrated through their application in multicomponent coupling reactions, cascade annulation processes, and heterocyclic synthesis. These compounds serve as privileged intermediates in the construction of diverse heterocyclic frameworks, including quinolines, chromenes, and other complex polycyclic systems. The aldehyde functionality enables efficient participation in Wittig reactions, Ugi-Smiles couplings, and various condensation reactions, providing access to structurally diverse chemical libraries.

Recent developments in thiazole-5-carbaldehyde synthesis have focused on improving reaction efficiency and expanding substrate scope. The Dess-Martin periodinane-mediated cascade annulation of enaminones with potassium thiocyanate represents a significant advancement in this field, providing direct access to thiazole-5-carbaldehydes through a novel mechanistic pathway. This methodology demonstrates the dual role of oxidizing agents in mediating radical thiocyanation and inducing selective carbaldehyde formation.

Research Evolution on 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

The research evolution concerning this compound reflects the broader development of hybrid heterocyclic compounds designed for specific biological applications. This particular compound represents the culmination of decades of research into thiazole chemistry, morpholine substitution patterns, and carbaldehyde reactivity. The systematic investigation of this molecular scaffold has been driven by its potential applications in pharmaceutical development, particularly in areas requiring selective enzyme inhibition and targeted biological activity.

The initial research focus on morpholine-thiazole-carbaldehyde systems emerged from the recognition that such hybrid structures could combine the beneficial properties of each component into a synergistic molecular framework. Early studies demonstrated that the incorporation of morpholine substituents into thiazole rings enhanced biological activity while maintaining favorable physicochemical properties. The addition of methoxy groups and carbaldehyde functionalities further refined the molecular design, creating compounds with specific electronic properties and reactivity profiles.

Current research on this compound encompasses multiple areas of investigation, including synthetic methodology development, structure-activity relationship studies, and application-focused research. The compound has been identified as a versatile intermediate in pharmaceutical development, particularly for the synthesis of compounds targeting neurological disorders. Additionally, its utility in agricultural chemical formulation has been recognized, providing effective solutions for pest control while minimizing environmental impact.

| Research Phase | Focus Area | Key Developments | Applications |

|---|---|---|---|

| Early Development | Basic synthesis | Morpholine-thiazole coupling | Laboratory research |

| Methodology Advancement | Improved synthetic routes | Carbaldehyde functionalization | Pharmaceutical intermediates |

| Application Research | Biological testing | Neurological disorder targets | Drug development |

| Current Investigations | Structure optimization | Environmental applications | Agricultural chemicals |

Nomenclature and Classification

The systematic nomenclature of this compound follows the established conventions of heterocyclic chemistry, with the thiazole ring serving as the parent structure and substituents designated according to their positions and chemical nature. The compound's Chemical Abstracts Service registry number 919016-53-8 provides unique identification within chemical databases and literature systems. The molecular formula C₈H₁₀N₂O₂S reflects the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The structural classification of this compound places it within the broader category of substituted thiazoles, specifically as a morpholine-substituted thiazole-5-carbaldehyde derivative. The methoxy group at position 4 classifies it further as a methoxy-substituted heterocycle, while the morpholine substituent at position 2 identifies it as a morpholinyl derivative. This systematic classification enables precise chemical communication and facilitates literature searches and database queries.

The compound's chemical classification encompasses several important categories relevant to its properties and applications. As a heterocyclic aldehyde, it belongs to the class of reactive carbonyl compounds capable of participating in various chemical transformations. Its morpholine substitution places it within the category of nitrogen-containing heterocyclic ethers, while the thiazole core structure classifies it as a sulfur-nitrogen heterocycle. This multi-faceted classification reflects the compound's complex chemical nature and diverse potential applications.

From a pharmacological perspective, this compound can be classified as a potential pharmaceutical intermediate, diagnostic reagent precursor, and bioactive compound. Its structural features suggest potential activity as an enzyme inhibitor, antimicrobial agent, and chemical probe for biological systems. The compound's classification within medicinal chemistry frameworks emphasizes its role as a versatile building block for drug discovery and development programs.

Propiedades

IUPAC Name |

4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAFACCQZWQYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=N1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-methoxythiazole with morpholine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.

Reduction: 4-Methoxy-2-morpholin-4-yl-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine

It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for incorporation into materials that require specific functional characteristics .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring and thiazole moiety may play a role in binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name : 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

- CAS No.: 919016-53-8

- Molecular Formula : C₉H₁₂N₂O₃S

- Molar Mass : 228.27 g/mol

- Key Features : A thiazole-based compound substituted with a methoxy group at position 4, a morpholine ring at position 2, and an aldehyde group at position 5 (Figure 1). The morpholine and methoxy groups enhance solubility and modulate electronic properties, while the aldehyde serves as a reactive site for further functionalization .

Comparison with Structural Analogs

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

- CAS No.: 919016-55-0

- Molecular Formula : C₁₀H₁₄N₂O₃S

- Molar Mass : 242.29 g/mol

- Key Differences: Substituent: Ethoxy group replaces methoxy at position 4. Impact: Increased lipophilicity (logP ~1.2 vs. Hazards: Classified as an irritant (Xi), similar to other aldehydes .

4-Methyl-5-thiazolecarboxaldehyde

- CAS No.: 82294-70-0

- Molecular Formula: C₅H₅NOS

- Molar Mass : 127.16 g/mol

- Key Differences :

2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CAS No.: Not provided (Patent EP 2402347 A1).

- Molecular Features: Thienopyrimidine core instead of thiazole. Biological Relevance: Demonstrated kinase inhibitory activity in preclinical studies, highlighting the role of the morpholine group in target binding .

Table 1: Comparative Physicochemical Data

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 0.8* | ~5 (DMSO) | Not reported |

| 4-Ethoxy analog | 1.2* | ~3 (DMSO) | Not reported |

| 4-Methyl-5-thiazolecarboxaldehyde | 0.5 | ~20 (Water) | 60–62 |

*Predicted using QSAR models due to lack of experimental data .

Actividad Biológica

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine moiety, and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The thiazole structure enhances its interaction with biomolecules, while the methoxy group improves solubility and reactivity, making it suitable for various biological applications.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes and proteins through its functional groups:

- Binding to Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, including serine/threonine-protein kinases, which are essential for cell cycle regulation.

- Modulation of Gene Expression : It can influence transcription factors and other regulatory proteins, thereby altering gene expression profiles and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Similar compounds have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been tested against MCF-7 (breast cancer) cells, demonstrating significant inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| 4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde | Methyl group instead of methoxy | May exhibit different biological activities due to electron donation from methyl group. |

| 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde | Ethoxy group instead of methoxy | Alters solubility and reactivity compared to methoxy derivative. |

| 5-(Trifluoromethyl)-2-morpholinothiazole | Contains trifluoromethyl substituent | Potentially enhances lipophilicity and alters pharmacokinetics. |

The presence of the methoxy group in this compound significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds that may lack this specific functional group.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that the compound can inhibit specific enzymes at low concentrations (IC50 values), indicating strong potential for drug development targeting diseases such as cancer and neurodegenerative disorders .

- Molecular Docking : Computational studies using molecular docking have provided insights into the binding affinities of this compound with various proteins, reinforcing its potential as a lead compound in drug discovery .

- Pharmacokinetic Properties : The compound's solubility and stability under physiological conditions have been assessed, showing favorable characteristics that support its further exploration as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde, and how can reaction conditions influence product purity?

- Methodological Answer : A typical synthesis involves condensation reactions between morpholine derivatives and thiazole precursors. For example, substituent positioning on the thiazole ring (e.g., methoxy groups) can be achieved via nucleophilic aromatic substitution or Vilsmeier-Haack formylation. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and catalyst selection (e.g., POCl₃ for formylation). Impurities often arise from incomplete substitution; purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy (-OCH₃) and morpholine protons resonate at δ 3.8–4.0 and δ 3.4–3.7 ppm, respectively.

- ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, while the thiazole carbons appear at δ 150–170 ppm.

- IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch.

- MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₁₀H₁₃N₂O₂S: 239.08 g/mol). Cross-referencing with synthetic intermediates (e.g., thiazole-5-carboxylic acid derivatives) ensures consistency .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXTL software is preferred for refinement. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Structure Solution : Direct methods (SHELXS) for phase determination.

- Validation : Check R-factors (<5%), residual electron density (<0.5 eÅ⁻³), and geometric outliers (e.g., bond angles) via PLATON or WinGX .

- Example : A related thiazole-carbaldehyde derivative (Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) showed torsional angles <5° deviation from ideal geometry after refinement .

Q. How can researchers address contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 10–100 µM) to identify non-linear effects.

- Structural Analog Screening : Compare with derivatives like 2-(4-methoxyphenyl)thiazole-5-carbaldehyde (CAS 914348-82-6) to isolate substituent-specific effects.

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to proposed targets (e.g., kinase domains). For example, morpholine-containing thiazoles often exhibit π-π stacking with aromatic residues .

Q. What computational methods predict the reactivity of the aldehyde group in further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). A low LUMO energy (~-1.5 eV) indicates high electrophilicity at the aldehyde carbon.

- MD Simulations : Assess solvent accessibility (e.g., in DMSO) to predict nucleophilic attack sites.

- Case Study : Analogous aldehydes (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) show regioselective reactivity in Knoevenagel condensations, guided by electron-withdrawing groups .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for morpholine-thiazole hybrids?

- Methodological Answer :

- Reproducibility Checks : Verify reaction stoichiometry (e.g., 1:1.2 molar ratio of morpholine to thiazole precursor) and inert atmosphere (N₂/Ar).

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized thiosemicarbazides) that may reduce yield.

- Literature Comparison : Cross-validate with protocols for 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives, where yields improved from 45% to 72% via microwave-assisted synthesis .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).

- Positive Control : Compare with 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole, which showed IC₅₀ = 12 µM against tyrosine kinase .

Structural and Functional Analogues

Q. Which substituents on the thiazole ring enhance stability without compromising reactivity?

- Methodological Answer :

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) improves solubility but may reduce electrophilicity.

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or cyano (-CN) groups increase stability toward oxidation.

- Case Study : Replacement of 4-methoxy with 4-chlorophenyl in 2-(4-chlorophenyl)thiazole-5-carbaldehyde improved thermal stability (TGA: ΔT₅₀ = +40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.